molecular formula C10H6F3NO B3024408 8-(Trifluoromethyl)quinolin-4-ol CAS No. 93919-57-4

8-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B3024408
CAS No.: 93919-57-4
M. Wt: 213.16 g/mol
InChI Key: UDRWADJLLWWJOE-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Nucleus in Heterocyclic Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com Its inherent aromaticity and the presence of a nitrogen atom bestow upon it unique electronic and chemical properties. numberanalytics.comnih.gov This allows for a diverse range of chemical modifications, making it a foundational building block for complex molecular architectures. numberanalytics.com The fusion of a benzene (B151609) and pyridine (B92270) ring creates a system that can engage in various chemical reactions, including electrophilic and nucleophilic substitutions. nih.govvedantu.com

Historically, quinoline was first isolated from coal tar in 1834. wikipedia.orgiipseries.org Its name, however, is derived from quinine, a naturally occurring quinoline alkaloid renowned for its antimalarial properties. numberanalytics.comwikipedia.org This historical connection to medicine has cemented the quinoline nucleus as a critical pharmacophore in drug discovery. nih.govnih.gov Many approved drugs across various therapeutic areas, including anticancer, antibacterial, and antiviral agents, feature the quinoline core. nih.govrsc.org

Role of Trifluoromethylation in Modulating Molecular Properties and Bioactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry to enhance its therapeutic potential. mdpi.comwikipedia.org The -CF3 group possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly alter the physicochemical and biological characteristics of the parent molecule. mdpi.comnih.gov

The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups and alter the electron distribution within an aromatic system. wikipedia.org This can lead to improved binding affinity with biological targets. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life in the body. mdpi.com The lipophilicity, or "fat-loving" nature, of the trifluoromethyl group can enhance a molecule's ability to cross cell membranes, improving its bioavailability. mdpi.com

Historical Context and Evolution of Quinoline-Based Research

The journey of quinoline research began with its extraction from coal tar and its identification as the core of the antimalarial drug quinine. numberanalytics.comwikipedia.org This discovery spurred extensive research into the synthesis of quinoline derivatives. Numerous named reactions, such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, were developed in the late 19th and early 20th centuries to construct the quinoline ring system. wikipedia.orgiipseries.org

The advent of fluoro-organic chemistry in the mid-20th century opened new avenues for quinoline research. wikipedia.org The first investigations into the biological activity of trifluoromethylated compounds began around 1927. wikipedia.org The realization that introducing fluorine atoms could dramatically alter a molecule's properties led to the synthesis of a vast number of fluorinated quinolines. This has resulted in the development of important drugs like mefloquine (B1676156), an antimalarial, and various fluoroquinolone antibiotics. nih.govwikipedia.org

Current Research Trends and Future Prospects for Trifluoromethylated Quinoline Derivatives

Current research on trifluoromethylated quinoline derivatives is highly active and spans multiple disciplines. In medicinal chemistry, there is a continued focus on developing novel anticancer, antiviral, and antibacterial agents. nih.govnih.gov For instance, derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have shown promise as inhibitors of Zika virus replication. nih.gov The unique properties of these compounds also make them attractive for targeting kinases, a class of enzymes implicated in cancer. nih.gov

Beyond medicine, trifluoromethylated quinolines are being explored in materials science. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.commdpi.com The future of research in this area will likely involve the development of more efficient and selective synthetic methods, including asymmetric synthesis to produce specific stereoisomers. wikipedia.org Furthermore, a deeper understanding of the structure-activity relationships of these compounds will drive the design of next-generation molecules with tailored properties for a wide range of applications. nih.gov

Chemical Profile of 8-(Trifluoromethyl)quinolin-4-ol (B1219512)

The compound 8-(trifluoromethyl)quinolin-4-ol is a derivative of quinoline characterized by a trifluoromethyl group at the 8th position and a hydroxyl group at the 4th position. ontosight.ai This specific substitution pattern gives rise to a unique set of chemical and physical properties that are of interest to researchers in various fields.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of 8-(Trifluoromethyl)quinolin-4-ol.

PropertyValueSource
Molecular Formula C10H6F3NO nih.gov
Molecular Weight 229.16 g/mol nih.gov
Melting Point 174-176 °C chemicalbook.com
Boiling Point (Predicted) 311.9 ± 37.0 °C chemicalbook.com
Density (Predicted) 1.433 ± 0.06 g/cm³ chemicalbook.com
pKa (Predicted) 3.51 ± 0.40 chemicalbook.com

Synthesis and Reactivity

The synthesis of 8-(trifluoromethyl)quinolin-4-ol can be achieved through various synthetic routes. A common approach involves the Conrad-Limpach or Gould-Jacobs reactions, which are classic methods for constructing the quinolin-4-one core from anilines and β-ketoesters or their equivalents. iipseries.orgmdpi.com For instance, the reaction of 2-(trifluoromethyl)aniline (B126271) with an appropriate three-carbon building block under acidic conditions can lead to the formation of the desired quinoline ring system.

A specific example of a related synthesis is the preparation of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), which involves the condensation of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at elevated temperatures. chemicalbook.com This highlights a potential strategy for synthesizing 8-(trifluoromethyl)quinolin-4-ol by using a different acetoacetate (B1235776) derivative.

The reactivity of 8-(trifluoromethyl)quinolin-4-ol is influenced by both the quinoline nucleus and its substituents. The hydroxyl group at the 4-position can undergo tautomerization to the corresponding quinolin-4-one form. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, will affect the electron density of the benzene portion of the quinoline ring, influencing its susceptibility to electrophilic aromatic substitution.

Spectroscopic Data

While detailed spectroscopic data for 8-(trifluoromethyl)quinolin-4-ol is not widely published, information for a closely related compound, 2,8-bis(trifluoromethyl)quinolin-4-ol, provides valuable insights.

For 2,8-bis(trifluoromethyl)quinolin-4-ol, the following spectroscopic data has been reported: chemicalbook.com

¹H NMR (400 MHz, DMSO-d6): δ 7.30 (s, 1H, H-3), 7.80 (t, 1H, H-6, J=7.9 Hz), 8.28 (d, 1H, H-5, J=7.2 Hz), 8.52 (d, 1H, H-7, J=8.2 Hz).

¹³C NMR (100 MHz, DMSO-d6): δ 101.0 (C-3), 119.9 (C-4a), 121.9 (C-6), 122.6 (q, C-9, J=273 Hz), 125.3 (q, C-10, J=276 Hz), 127.3 (C-7), 130.0 (q, C-8, J=58 Hz), 144.5 (C-5), 148.4 (q, C-2, J=67 Hz), 163.3 (C-4).

¹⁹F NMR (376 MHz, DMSO-d6): δ -58.98 (s, 3F, F-10), -67.03 (s, 3F, F-9).

This data can serve as a useful reference for the characterization of 8-(trifluoromethyl)quinolin-4-ol.

Applications in Chemical Research

The unique structural features of 8-(trifluoromethyl)quinolin-4-ol make it a valuable compound in various areas of chemical research, particularly in medicinal chemistry and materials science.

Applications in Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, and the addition of a trifluoromethyl group often enhances biological activity. nih.govnih.gov 8-(Trifluoromethyl)quinolin-4-ol has been investigated for a range of potential therapeutic applications.

Research has explored its potential as an antimicrobial, antiviral, and anticancer agent. ontosight.ai The ability of the quinoline ring to interact with biological targets, combined with the property-modulating effects of the trifluoromethyl group, makes this compound a promising candidate for drug development. mdpi.comontosight.ai For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase in bacteria and are being studied for their potential to inhibit viral replication and cancer cell proliferation. nih.govmdpi.comresearchgate.net

The table below summarizes some of the investigated biological activities of quinoline derivatives, providing a context for the potential applications of 8-(trifluoromethyl)quinolin-4-ol.

Biological ActivityExamples of Active Quinoline Derivatives
Antimalarial Quinine, Chloroquine, Mefloquine nih.govnih.gov
Antibacterial Ciprofloxacin, Levofloxacin rsc.orgmdpi.com
Anticancer Camptothecin, Topotecan nih.govrsc.org
Antiviral Saquinavir, Indinavir (contain quinoline-like scaffolds) nih.gov
Neuroprotective Various derivatives studied for activity against Alzheimer's and Parkinson's diseases nih.gov

Applications in Materials Science

The electronic properties of quinoline derivatives have also led to their investigation in the field of materials science. numberanalytics.commdpi.com These compounds can exhibit fluorescence and have been explored for use in organic light-emitting diodes (OLEDs). researchgate.net The trifluoromethyl group can influence the emission wavelength and quantum efficiency of these materials.

Furthermore, quinoline derivatives have been used as ligands to form metal complexes with interesting photophysical and electronic properties. researchgate.net These complexes have potential applications in catalysis and as components of photovoltaic cells. mdpi.comresearchgate.net The ability to tune the properties of these materials by modifying the substituents on the quinoline ring, such as with a trifluoromethyl group, is a key area of ongoing research.

Properties

IUPAC Name

8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
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InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15)
Source PubChem
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InChI Key

UDRWADJLLWWJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90917113
Record name 8-(Trifluoromethyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
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CAS No.

93919-57-4, 23779-96-6
Record name 8-(Trifluoromethyl)-4(1H)-quinolinone
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Record name 8-(Trifluoromethyl)quinolin-4(1H)-one
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Synthetic Methodologies and Chemical Transformations of 8 Trifluoromethyl Quinolin 4 Ol

Established Synthetic Routes for 8-(Trifluoromethyl)quinolin-4-ol (B1219512)

The synthesis of the 8-(trifluoromethyl)quinolin-4-ol core relies on classical quinoline (B57606) synthesis methods, which are adapted to accommodate the specific precursors required for this substitution pattern. ontosight.ai The quinoline ring is a bicyclic aromatic heterocycle, and its synthesis often involves the construction of the second ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions in the Synthesis of the Core Scaffold

The construction of the quinolin-4-ol skeleton is frequently achieved through condensation reactions between an appropriately substituted aniline (B41778) and a β-ketoester. For 8-(Trifluoromethyl)quinolin-4-ol, the key starting materials are 2-(trifluoromethyl)aniline (B126271) and an ethyl acetoacetate (B1235776) equivalent. Two of the most common methods for this transformation are the Conrad-Limpach and the Gould-Jacobs reactions.

In a related synthesis, 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) was synthesized by reacting 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at 150 °C. chemicalbook.com This reaction proceeds via an initial condensation to form an enamine intermediate, followed by a thermally-driven or acid-catalyzed cyclization to form the quinoline ring system. The use of polyphosphoric acid serves as both a catalyst and a dehydrating agent to facilitate the final ring closure. chemicalbook.com This method resulted in a high yield of 91% for the desired product. chemicalbook.com

These condensation strategies are fundamental to creating the core quinoline structure, and the choice of reaction conditions can influence the regioselectivity of the final product.

Advanced One-Pot Synthetic Strategies for Derivatives

Modern synthetic chemistry emphasizes efficiency, often through "one-pot" reactions where multiple transformations occur in the same reaction vessel without isolating intermediates. While a specific one-pot synthesis for 8-(Trifluoromethyl)quinolin-4-ol is not prominently detailed, related methodologies for quinoline and quinolone derivatives highlight the advanced strategies available.

For instance, a one-pot, iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones has been developed to produce a broad range of 4-quinolones. organic-chemistry.org This process involves the in-situ oxidation of the alcohol or methyl arene to an aldehyde, which then undergoes condensation with the aminoketone, followed by a Mannich-type cyclization and final oxidation to yield the 4-quinolone product. organic-chemistry.org Another advanced approach involves the one-pot tandem sequential reactions of pentafluoropropen-2-ol (PFP) with aldimines, which proceeds through a Mannich addition, Friedel-Crafts cyclization, and aromatization to afford 3-fluoro-4-(trifluoromethyl)quinolines. acs.orgnih.gov

Furthermore, a single-step process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, an important intermediate for the antimalarial drug mefloquine (B1676156), has been developed. google.com This one-pot process involves the condensation of a halo-quinoline with an alpha-picolyl derivative. google.com These examples demonstrate the potential for developing streamlined, one-pot syntheses for 8-(trifluoromethyl)quinolin-4-ol and its derivatives.

Functionalization and Derivatization Strategies at C-4 Position

The C-4 position of 8-(trifluoromethyl)quinolin-4-ol, featuring a hydroxyl group, is a key site for chemical modification to generate structural diversity. The compound exists in a tautomeric equilibrium with its keto form, 8-(trifluoromethyl)quinolin-4(1H)-one, which influences its reactivity. nih.govnih.gov This tautomerism allows for reactions at both the oxygen (O-alkylation) and the nitrogen (N-alkylation) atoms.

O-Alkylation and N-Alkylation Studies

The alkylation of 4-hydroxyquinolines can yield a mixture of O-alkylated and N-alkylated products. The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used.

Studies on the analogous 4-(trifluoromethyl)pyrimidin-2(1H)-ones show that direct alkylation with simple alkyl halides often produces a mixture of N- and O-alkylated products. acs.org The choice of a more complex alkylating agent can, in some cases, lead exclusively to the N-alkylated product. acs.org However, chemoselective O-alkylation was successfully achieved for a range of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines, affording the desired products in high yields (70–98%). acs.org This suggests that by carefully selecting the reaction partners and conditions, selective O-alkylation of 8-(trifluoromethyl)quinolin-4-ol is feasible, providing a route to a variety of 4-alkoxyquinoline derivatives. Conversely, conditions favoring the quinolone tautomer and the use of specific bases could promote N-alkylation.

Introduction of Diverse Substituents for Structural Diversity

The hydroxyl group at the C-4 position is a versatile handle for introducing a wide array of substituents, thereby creating a library of structurally diverse derivatives. A common strategy involves converting the hydroxyl group into a better leaving group, such as a chloride, to facilitate nucleophilic substitution reactions.

For example, 4-hydroxyquinolines can be converted to 4-chloroquinolines using reagents like phosphorus oxychloride (POCl₃). This 4-chloro derivative is a highly valuable intermediate. It can react with various nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups at the C-4 position. This approach is widely used in the synthesis of pharmaceutical compounds. The synthesis of a mefloquine intermediate from a 4-halo-2,8-bis(trifluoromethyl)quinoline is a prime example of this strategy's utility. google.com Additionally, Knoevenagel condensation reactions between 4-hydroxyquinolines with an active methylene (B1212753) group and various aldehydes can introduce benzylidene-type substituents. nih.gov

Regioselective Synthesis and Isomeric Purity Considerations

In the synthesis of substituted quinolines like 8-(Trifluoromethyl)quinolin-4-ol, controlling the position of the substituents on the benzene ring is a significant challenge. This control, known as regioselectivity, is crucial for ensuring the isomeric purity of the final product.

The condensation of 2-(trifluoromethyl)aniline with an unsymmetrical β-ketoester can potentially lead to two different regioisomers: the desired 8-(trifluoromethyl)quinolin-4-ol and the isomeric 5-(trifluoromethyl)quinolin-4-ol. The outcome of the reaction is highly dependent on the reaction conditions. The Conrad-Limpach synthesis typically involves a kinetically controlled reaction at lower temperatures to form an anilinoacrylate, followed by a thermally controlled cyclization at higher temperatures (around 250 °C) which favors the formation of the 4-quinolone isomer.

The importance of reaction conditions in directing regioselectivity is a well-established principle in heterocyclic synthesis. For instance, in the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines, the choice of solvent was found to be critical. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improved regioselectivity compared to polar protic solvents like ethanol. organic-chemistry.org While this example pertains to pyrazoles, the underlying principle of solvent effects on reaction pathways is broadly applicable and relevant to achieving high isomeric purity in the synthesis of 8-(trifluoromethyl)quinolin-4-ol. Careful optimization of the cyclization step is therefore essential to selectively synthesize the 8-substituted isomer and minimize the formation of other regioisomers.

Methodology Reaction Type Key Reagents/Conditions Reference(s)
Conrad-Limpach SynthesisCondensation/Cyclization2-(Trifluoromethyl)aniline, Ethyl acetoacetate, High temperature chemicalbook.com
One-Pot Quinolone SynthesisOxidative Coupling/Cyclization2-Amino phenyl ketone, Alcohol/Methyl arene, Iron(III) catalyst, Peroxide organic-chemistry.org
O-AlkylationNucleophilic Substitution4-Hydroxyquinoline, Alkylating agent (e.g., 4-(iodomethyl)pyrimidine), Base (e.g., K₂CO₃) acs.org
C-4 Functionalization via Chloro-intermediateNucleophilic Substitution4-Hydroxyquinoline, POCl₃, Nucleophile (e.g., amine, thiol) google.com

Catalytic Approaches in the Synthesis of Analogues

The construction of the quinoline core, particularly with the trifluoromethyl substituent, often relies on cyclization reactions. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a prominent method. researchgate.netnih.gov The efficiency and selectivity of this reaction are significantly enhanced through the use of various catalysts.

Recent advancements have seen the rise of nanocatalysts in the synthesis of quinoline derivatives. nih.gov These materials, owing to their high surface area-to-volume ratio, exhibit remarkable catalytic activity. For instance, nickel nanoparticles have been successfully employed in the Friedländer annulation to produce polysubstituted quinolines in excellent yields (85-96%). researchgate.net The reaction proceeds under solvent-free conditions, highlighting a green chemistry aspect. researchgate.netnih.gov Similarly, nanocrystalline alumina, titania, and zinc oxide have proven to be effective catalysts for the Friedländer synthesis. researchgate.net

Another significant catalytic approach involves the use of organocatalysts. p-Toluenesulfonic acid (p-TSA) has emerged as an efficient, non-hazardous, and readily available catalyst for quinoline synthesis. researchgate.net It has been effectively used in the Friedländer condensation of 2-aminoaryl ketones with carbonyl compounds under both conventional heating and microwave irradiation, often in solvent-free conditions, leading to rapid and high-yielding reactions. nih.gov

The following table summarizes various catalytic systems employed in the synthesis of quinoline analogues, primarily through the Friedländer reaction.

CatalystReactantsReaction ConditionsYield (%)Reference
Nickel Nanoparticles2-aminoaryl ketone, α-methylene ketoneSolvent-free85-96 researchgate.net
Nano-Al2O32-aminoaryl ketone, active methylene compoundRefluxing chloroformHigh researchgate.net
Nano-TiO2 (16 nm)2-aminoaryl ketone, active methylene compoundSolvent-freeHigh researchgate.net
Nano-flake ZnO2-aminoaryl ketone, active methylene compoundSolvent-free, 100 °CHigh researchgate.net
p-Toluenesulfonic acid2-aminoaryl ketone, carbonyl compoundSolvent-free, microwaveHigh nih.gov
p-Toluenesulfonic acid2-aminoaryl ketone, active methylene compoundBall-milling, room temp.87 (gram scale) researchgate.net
Phase Transfer Catalyst4-bromo-2,8-bis(trifluoromethyl)quinoline, 2-pyridyl-acetonitrileToluene, base99 google.com
Palladium(II) acetate2'-nitrochalcones, formic acid/acetic anhydrideAcetonitrile, 80 °CHigh nih.gov

A notable one-pot synthesis of a derivative, [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, utilizes a phase transfer catalyst. google.com This process involves the condensation of a halo-quinoline with an alpha-picolyl derivative, demonstrating a streamlined approach to complex quinoline structures. google.com

Furthermore, palladium-catalyzed reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate presents a greener alternative for the synthesis of 4-quinolones. nih.gov This method avoids the use of toxic carbon monoxide gas while providing high yields of the desired products. nih.gov

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives, aiming to reduce environmental impact and enhance safety. nih.gov A primary focus has been the replacement of hazardous solvents with more benign alternatives or, ideally, the implementation of solvent-free reaction conditions. researchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. researchgate.net The combination of p-toluenesulfonic acid catalysis with microwave irradiation for the synthesis of polysubstituted quinolines exemplifies this approach, offering a rapid and efficient solvent-free method. researchgate.netnih.gov

The use of recyclable catalysts is another cornerstone of green synthetic chemistry. Nanocatalysts, such as nickel, alumina, and zinc oxide, can often be recovered and reused for several reaction cycles with only a slight decrease in activity, which reduces waste and cost. nih.govresearchgate.net Polymer-supported catalysts also offer advantages in terms of easy separation and recyclability. tubitak.gov.tr

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. The one-pot synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone is a prime example of this efficient and greener approach. researchgate.netgoogle.com

The following table highlights the application of green chemistry principles in the synthesis of quinoline analogues.

Green Chemistry PrincipleApplication in Quinoline SynthesisExampleReference
Use of Safer Solvents/Solvent-Free ConditionsReactions conducted without a solvent or in greener solvents like water or ethanol.Nickel nanoparticle-catalyzed Friedländer annulation under solvent-free conditions. researchgate.netnih.gov
Energy EfficiencyUse of microwave irradiation to accelerate reactions and reduce energy consumption.p-Toluenesulfonic acid-catalyzed synthesis of quinolines under microwave irradiation. researchgate.netnih.gov
Use of Renewable FeedstocksWhile not extensively reported for this specific compound, the broader field is exploring bio-based starting materials.N/A
CatalysisEmployment of recyclable catalysts to minimize waste.Reusable nanocatalysts (Ni, Al2O3, ZnO) in Friedländer synthesis. researchgate.netnih.govresearchgate.net
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.One-pot multi-component reactions for quinoline synthesis. researchgate.net

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Targets and Binding Interactions

Quinoline (B57606) derivatives have been shown to interact with various molecular targets, playing a role in anticancer activity. nih.gov From a molecular perspective, quinoline-based inhibitors of the c-Met receptor, a key target in cancer therapy, interact with the kinase domain on the cytosolic side, specifically involving amino acid residues from 1078 to 1345. nih.gov The versatility of the quinoline scaffold allows for the design of new derivatives that can target specific biological molecules. nih.gov

For instance, certain quinoline derivatives have been designed to target the epidermal growth factor receptor (EGFR). nih.gov Molecular modeling studies, using approved EGFR inhibitors as templates, have led to the development of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives as potential EGFR inhibitors. nih.gov

The trifluoromethyl group in 8-(Trifluoromethyl)quinolin-4-ol (B1219512) enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of bioactive molecules. chemimpex.com Its hydroxyl group also allows it to act as a ligand in coordination chemistry, forming metal complexes. chemimpex.com

Proposed Mechanisms of Enzyme Inhibition

Quinoline derivatives are known to inhibit various enzymes involved in critical cellular processes. One of the key areas of investigation is their role as kinase inhibitors. nih.gov Specifically, they have been studied as inhibitors of the PI3K/AkT/mTOR pathway, a crucial signaling cascade for cell survival and proliferation. nih.gov Omipalisib (GSK2126458), a quinoline derivative, demonstrates potent inhibition of both PI3K and mTOR. nih.gov

Furthermore, research has focused on quinoline-3-carboxamides (B1200007) as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA damage response (DDR) pathway. benthamscience.com Inhibition of ATM kinase is a strategy for radiosensitizing cancer cells. benthamscience.com Studies have shown that certain synthesized quinoline-3-carboxamide (B1254982) derivatives exhibit cytotoxicity towards various cancer cell lines, and Western Blot analysis has confirmed the downregulation of ATM in these cells. benthamscience.com Structure-activity relationship (SAR) studies have indicated the importance of the electron-donating nature of substituents for the molecule's cytotoxic activity. benthamscience.com

Cellular Pathway Modulation by Quinoline Derivatives

Quinoline derivatives can modulate various cellular pathways, influencing processes like apoptosis, autophagy, and inflammation. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to disrupt lysosome function, which in turn impairs autophagy flux and induces apoptosis in cancer cells. nih.gov These derivatives can deacidify the lysosome and increase lysosome membrane permeability. nih.gov

Another significant pathway modulated by quinoline derivatives is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory responses. mdpi.com A specific novel quinoline compound, referred to as Q3, has been shown to inhibit the canonical NF-κB pathway by potentially interfering with the DNA-binding activity of the p65/NF-κB transcription factor. mdpi.com This inhibition of NF-κB-induced gene transcription occurs without affecting the degradation of its inhibitor, IκB. mdpi.com

Furthermore, some quinoline derivatives act as selective activators of ion channels. The novel quinoline derivative SKA-346, for instance, is a selective activator of the KCa3.1 potassium channel, which plays a crucial role in the T-cell immune response. rsc.org

The versatility of the quinoline scaffold allows it to be a template for developing anticancer agents with diverse mechanisms of action, including the inhibition of angiogenesis and disruption of cell migration. nih.gov

Ligand-Receptor Interactions and Chelation Mechanisms

The hydroxyl group of 8-(Trifluoromethyl)quinolin-4-ol gives it the potential to act as a ligand in coordination chemistry, enabling the formation of metal complexes. chemimpex.com This chelation capability is a key aspect of its biological activity.

In the context of ligand-receptor interactions, the binding of quinoline-based inhibitors to their target receptors is crucial for their therapeutic effect. For c-Met inhibitors, the interaction occurs within the kinase domain of the receptor. nih.gov Similarly, molecular docking studies of quinoline derivatives targeting the NF-κB pathway suggest a potential binding to the p50 subunit, thereby inhibiting its activity. mdpi.com

The crystal structure of a mefloquine (B1676156) derivative, which contains a quinoline core, reveals specific intermolecular hydrogen bonding interactions. nih.gov In this derivative, the hydroxyl and carbonyl groups are involved in forming a four-molecule aggregate through hydrogen bonds with methanol (B129727) molecules. nih.gov This detailed structural information provides insights into the potential binding modes of quinoline compounds with their biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Trifluoromethyl Group Position on Bioactivity

The position of the -CF3 group can dramatically affect the molecule's interaction with biological targets. For instance, in related quinoline (B57606) structures designed as anticancer agents, the presence of a -CF3 or -Cl group at the C-7 position was found to be a key factor for achieving potent activity against cancer cells. nih.gov While the specific bioactivity profile conferred by the C-8 position of the trifluoromethyl group in 8-(Trifluoromethyl)quinolin-4-ol (B1219512) requires direct comparative studies, its strong electron-withdrawing character is expected to enhance the electrophilic nature of the molecule. nih.gov This modification of the electronic landscape of the quinoline ring can influence its binding affinity to target proteins and enzymes. Comparing isomers, such as 8-methyl-2-(trifluoromethyl)quinolin-4-ol, highlights how shifting these groups can alter the molecule's properties and, consequently, its biological function. nih.gov The introduction of a second trifluoromethyl group, as in 2,8-Bis(trifluoromethyl)quinolin-4-ol (B1348971), further modifies the electronic and steric properties, leading to different biological activities. nih.gov

Table 1: Comparison of Isomeric (Trifluoromethyl)quinolin-4-ol Derivatives This table is illustrative and based on general chemical principles, as direct comparative bioactivity data was not available in the search results.

Compound NamePosition of -CF3Other SubstituentsExpected Influence on Electronics
8-(Trifluoromethyl)quinolin-4-ol C-8NoneStrong electron-withdrawing effect on the carbocyclic ring. nih.gov
7-(Trifluoromethyl)quinolin-4-ol C-7NoneFound to be a key position for anticancer activity in related scaffolds. nih.gov
6-(Trifluoromethyl)quinolin-4-ol C-6NoneFluorine at C-6 was a breakthrough for second-generation quinolone antibiotics. mdpi.com
2-(Trifluoromethyl)quinolin-4-ol C-2NoneStrong electron-withdrawing effect on the heterocyclic ring.
8-Methyl-2-(trifluoromethyl)quinolin-4-ol C-2C-8 MethylCombines electron-withdrawing (-CF3) and electron-donating (-CH3) effects. nih.gov
2,8-Bis(trifluoromethyl)quinolin-4-ol C-2, C-8NonePotent dual electron-withdrawing effects. nih.gov

Effects of Electron-Withdrawing and Electron-Donating Substituents on Potency

The potency of quinoline-based compounds is highly sensitive to the electronic properties of their substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density of the quinoline ring system, which in turn affects pKa, lipophilicity, and the ability to form hydrogen bonds or engage in π-stacking interactions with biological targets. nih.govepa.gov

The -CF3 group in 8-(Trifluoromethyl)quinolin-4-ol is a potent EWG. nih.gov EWGs generally decrease the electron density on the aromatic ring. This can enhance the acidity of the 4-hydroxyl group and influence the binding interactions with target receptors. In some contexts, the presence of strong EWGs enhances the strength of intermolecular interactions. epa.gov

Conversely, EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density of the ring. The effect of these groups can be beneficial or detrimental depending on the specific biological target and mechanism of action. researchgate.net For example, in some systems, electron-donating groups can stabilize a cationic intermediate or transition state, thereby increasing reaction rates, while in other cases, they may decrease the binding affinity by creating an unfavorable electronic mismatch. researchgate.netresearchgate.net The strategic placement of EWGs and EDGs is a cornerstone of medicinal chemistry used to fine-tune the potency and selectivity of drug candidates.

Table 2: General Effects of Substituent Electronic Properties on Quinoline Potency

Substituent TypeExample GroupsGeneral Effect on Quinoline RingPotential Impact on Potency
Strong Electron-Withdrawing -CF3, -NO2, -CNDecrease electron densityCan enhance electrophilicity and acidity of nearby protons; may increase binding affinity. nih.govresearchgate.net
Halogens (Weak EWG) -F, -Cl, -BrDecrease electron density (inductive)Crucial for activity in many quinolone antibiotics and anticancer agents. nih.govmdpi.comnih.gov
Strong Electron-Donating -NMe2, -OHIncrease electron densityCan enhance interactions with electron-deficient sites on a target. researchgate.net
Weak Electron-Donating -CH3, -AlkylIncrease electron densityCan provide favorable hydrophobic interactions and modulate electronics. epa.govresearchgate.net

Impact of Halogenation on Pharmacological Profiles

Halogenation is a widely used strategy in drug design to improve the pharmacological profile of lead compounds. The introduction of halogen atoms like fluorine, chlorine, or bromine onto the quinoline scaffold can profoundly impact potency, selectivity, and metabolic stability.

A landmark development in the history of quinolone antibiotics was the introduction of a fluorine atom at the C-6 position, which significantly broadened the spectrum of activity and led to the second generation of these drugs. mdpi.com Similarly, for 4-aminoquinoline (B48711) derivatives with anticancer properties, a chloro or trifluoromethyl group at the C-7 position was found to be critical for achieving high potency and selectivity. nih.gov

In studies on antiplasmodial agents, novel halogenated 4-quinolones demonstrated moderate activity against Plasmodium falciparum, including chloroquine-resistant strains. nih.gov Specifically, the synthesis of 3-bromo-4-quinolones was a key step in creating more complex hybrids with antimalarial properties. nih.gov These findings underscore that both the type of halogen and its position on the quinoline ring are critical variables that medicinal chemists can manipulate to optimize a compound's pharmacological profile. The -CF3 group at the C-8 position of the title compound can be considered a specialized form of halogenation, imparting unique electronic and steric properties.

Stereochemical Considerations in Biological Activity

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule can have a profound impact on its activity. While 8-(Trifluoromethyl)quinolin-4-ol itself is an achiral molecule, stereochemical considerations become paramount when modifications are introduced during lead optimization that create chiral centers.

Even in achiral molecules, substituents can influence the stereochemical outcome of reactions or dictate a preferred conformation for binding. The trifluoromethyl group, for instance, has been shown to influence the stereoselectivity of reactions in related chemical systems. nih.gov If a side chain containing a stereocenter were to be added to the quinoline nucleus, it would be expected that the resulting enantiomers or diastereomers would exhibit different biological activities. One stereoisomer may fit perfectly into a receptor's binding pocket, while the other may bind with lower affinity or not at all. It is also possible for different stereoisomers to have different pharmacological effects or off-target toxicities. Therefore, should any chiral analogs of 8-(Trifluoromethyl)quinolin-4-ol be developed, the synthesis and testing of individual, stereochemically pure isomers would be an essential step in the drug development process.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For a molecule like 8-(Trifluoromethyl)quinolin-4-ol, a pharmacophore model would likely include features such as:

A hydrogen bond donor (the 4-hydroxyl group).

A hydrogen bond acceptor (the quinoline nitrogen atom).

An aromatic ring system for π-π stacking interactions.

A hydrophobic/electron-withdrawing region corresponding to the trifluoromethyl group.

Once a pharmacophore model is established, it can be used to screen large databases of virtual compounds to identify new chemical entities with the potential for similar biological activity. nih.govsemanticscholar.org

This process is the first step in lead optimization. 8-(Trifluoromethyl)quinolin-4-ol can serve as a "lead compound," a starting point for designing improved analogs. Lead optimization strategies involve systematically modifying the lead structure to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com For example, a hybrid pharmacophore approach could be employed, where the quinoline core is linked to other pharmacologically active groups to create novel hybrid compounds with potentially synergistic or enhanced effects. nih.gov This iterative process of design, synthesis, and biological testing, guided by SAR and computational models, is fundamental to the discovery of new medicines. mdpi.com

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are pivotal in confirming the chemical structure of 8-(trifluoromethyl)quinolin-4-ol (B1219512). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the quinoline (B57606) ring system. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule, including the trifluoromethyl carbon. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for compounds containing trifluoromethyl groups, offering a distinct signal that confirms the presence and electronic environment of the -CF3 group.

Table 1: Representative NMR Data for Substituted Quinolines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline8.00 (d, J = 9.3 Hz, 1H), 7.54 (s, 1H), 7.41 (dd, J = 9.0, 2.7 Hz, 1H), 7.32 (s, 1H), 3.95 (s, 3H), 2.76 (s, 3H)158.0, 155.3, 144.6, 132.7, 130.7, 123.5, 122.5, 122.1, 118.9, 101.7, 55.3, 24.7-62.8
8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline7.63-7.67 (m, 2H), 7.53 (t, J = 8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H)157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5-62.1
2-Methyl-4-(trifluoromethyl)quinoline8.04-8.10 (m, 2H), 7.70-7.76 (m, 1H), 7.54-7.59 (m, 2H), 2.77 (s, 3H)158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7, 123.4, 121.1, 118.9, 25.3-62.0

Data sourced from a study on proline-catalyzed Friedlander annulation. wiley-vch.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of a related compound, 4-(Trifluoromethyl)benzoic acid, shows characteristic absorption bands that can be correlated to specific molecular vibrations. chemicalbook.com For 8-(trifluoromethyl)quinolin-4-ol, key expected vibrations would include O-H stretching of the hydroxyl group, C=C and C=N stretching of the quinoline ring, and C-F stretching of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. chemicalbook.com The Raman spectrum for 8-(trifluoromethyl)quinolin-4-ol would also exhibit characteristic peaks for the quinoline and trifluoromethyl moieties.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of 8-(trifluoromethyl)quinolin-4-ol would be characterized by absorption bands related to the π-π* transitions within the quinoline aromatic system.

Quantum Chemical Calculations

Computational chemistry, particularly quantum chemical calculations, offers a theoretical framework to understand the molecular properties of 8-(trifluoromethyl)quinolin-4-ol at an atomic level.

Density Functional Theory (DFT) Studies for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems.

Molecular Geometry: DFT calculations can be employed to determine the optimized molecular geometry of 8-(trifluoromethyl)quinolin-4-ol, providing precise bond lengths and angles. These theoretical calculations often show good agreement with experimental data. nih.gov

Vibrational Spectra: DFT can also be used to calculate the theoretical vibrational frequencies (IR and Raman). nih.gov These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

HOMO-LUMO Energy Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests that the molecule is more reactive.

Reactivity Prediction: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Analysis of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. aimspress.com For instance, in a related quinoline derivative, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized over the quinoline moiety. researchgate.net

X-ray Crystallography and Solid-State Structure Analysis

ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations for the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
Hydrogen BondingDetails of intermolecular hydrogen bonds (donor-acceptor distances and angles).
π-π StackingInformation on the stacking of aromatic rings (interplanar distances).

This table outlines the typical parameters reported in a single-crystal X-ray diffraction study.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for understanding the binding mode of a potential drug molecule and for predicting its binding affinity. The process involves placing the ligand in various conformations within the active site of the receptor and calculating the binding energy for each pose. researchgate.net

For 8-(trifluoromethyl)quinolin-4-ol and its analogs, molecular docking studies can elucidate the specific interactions with their biological targets. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the hydroxyl group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the active site of a target protein. The trifluoromethylquinoline scaffold can engage in hydrophobic and π-stacking interactions with aromatic residues. nih.gov By identifying these critical interactions, researchers can understand the molecular basis of the compound's biological activity.

Interaction TypePotential Interacting Groups on 8-(Trifluoromethyl)quinolin-4-ol
Hydrogen Bonding-OH group, quinoline nitrogen
Hydrophobic InteractionsQuinoline ring system
π-π StackingQuinoline aromatic ring
Halogen BondingTrifluoromethyl group

This table summarizes the potential ligand-target interactions for the title compound.

The insights gained from molecular docking and structure-activity relationship (SAR) studies are instrumental in the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net By understanding how a parent compound like 8-(trifluoromethyl)quinolin-4-ol binds to its target, chemists can strategically modify its structure to enhance these interactions.

For instance, if docking studies reveal an unoccupied hydrophobic pocket in the active site, the quinoline scaffold can be functionalized with additional hydrophobic groups to fill this pocket and increase binding affinity. Similarly, if a specific hydrogen bond is identified as crucial for activity, the molecule can be modified to optimize this interaction. The synthesis of a library of analogues with systematic variations allows for the exploration of the chemical space around the parent compound. researchgate.net This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

CompoundModificationRationale
Analogue 1Addition of a phenyl group at position 2To explore hydrophobic interactions
Analogue 2Replacement of the hydroxyl group with an amino groupTo alter hydrogen bonding potential
Analogue 3Shifting the trifluoromethyl group to a different positionTo probe the effect of substituent position on activity

This table provides hypothetical examples of how novel analogues might be designed based on the structure of 8-(Trifluoromethyl)quinolin-4-ol.

Applications Beyond Medicinal Chemistry

Utilization as Heterocyclic Building Blocks in Organic Synthesis

8-(Trifluoromethyl)quinolin-4-ol (B1219512) serves as a prime example of such a heterocyclic building block. chemimpex.comfluorochem.co.uk Its quinoline (B57606) structure provides a rigid and predictable framework, while the trifluoromethyl group at the 8-position and the hydroxyl group at the 4-position offer reactive sites for further chemical modification. chemimpex.com Organic chemists can leverage these features to synthesize a wide array of more complex molecules with tailored properties. The commercial availability of 8-(trifluoromethyl)quinolin-4-ol further enhances its utility as a convenient starting material in multi-step synthetic pathways. fishersci.casigmaaldrich.comchemicalbook.com Researchers have successfully used similar trifluoromethyl-containing building blocks in various cyclocondensation reactions to create a diverse range of heterocyclic compounds. nih.gov

Potential in Agrochemical Research

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. Compounds that can act as herbicides or fungicides are of particular interest. 4-Hydroxy-8-(trifluoromethyl)quinoline, a synonym for 8-(trifluoromethyl)quinolin-4-ol, has demonstrated potential in this area. chemimpex.com It is being investigated for its ability to disrupt essential biological processes in unwanted organisms, thereby functioning as a fungicide or herbicide. chemimpex.com

The trifluoromethyl group is a key feature in many modern agrochemicals. nih.gov Its strong electron-withdrawing nature can significantly alter the biological activity of a molecule. nih.gov In the case of 8-(trifluoromethyl)quinolin-4-ol, this substituent, combined with the quinoline core, is believed to be responsible for its potential agrochemical applications. chemimpex.com The development of trifluoromethylpyridine (TFMP) derivatives for crop protection is a well-established field, with numerous products already on the market. nih.gov This history of success with similar compounds further supports the investigation of 8-(trifluoromethyl)quinolin-4-ol and its derivatives as next-generation agrochemicals.

Materials Science Applications: Organic Light-Emitting Diodes

Organic light-emitting diodes (OLEDs) are a cornerstone of modern display technology, and the development of new materials to improve their efficiency, color purity, and lifespan is a major focus of materials science research. While there are no direct reports on the use of 8-(trifluoromethyl)quinolin-4-ol in OLEDs, the chemical motifs it contains are highly relevant to the field.

For instance, the trifluoromethyl group is known to enhance the performance of materials used in OLEDs. researchgate.net Its incorporation into organic molecules can improve the rate of thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. researchgate.net Furthermore, derivatives of 8-hydroxyquinoline (B1678124), such as bis(8-hydroxyquinoline) zinc, are well-established materials used in the fabrication of OLEDs, often as the active layer responsible for light emission. mdpi.com These compounds are known for their strong electroluminescence. mdpi.com Given these precedents, it is plausible that 8-(trifluoromethyl)quinolin-4-ol could serve as a valuable precursor for the synthesis of novel materials for OLED applications, combining the beneficial properties of both the 8-hydroxyquinoline and trifluoromethyl groups.

Corrosion Inhibition Studies

The prevention of metal corrosion is a critical concern in numerous industries. Chemical inhibitors are often employed to protect metallic surfaces from degradation in corrosive environments. Recent studies have highlighted the potential of quinoline derivatives, including those closely related to 8-(trifluoromethyl)quinolin-4-ol, as effective corrosion inhibitors.

One study investigated a derivative, N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl) quinolin-4-yl]thio}propano hydrazide (DEQTPH), as a corrosion inhibitor for mild steel in acidic solutions. researchgate.net The results demonstrated that DEQTPH is an excellent inhibitor, with its effectiveness attributed to its ability to adsorb onto the metal surface and form a protective layer. researchgate.net Another study focused on 4-chloro-8-(trifluoromethyl)quinoline (B154864) (CTQ) and also found it to be a good corrosion inhibitor for mild steel in a hydrochloric acid medium. researchgate.net The inhibition action of these compounds is believed to involve the interaction of the quinoline ring and other functional groups with the metal surface. The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons in the quinoline ring, facilitates this protective adsorption. mdpi.com

Below is a table summarizing the inhibition efficiency of a derivative of 8-(trifluoromethyl)quinolin-4-ol in different acidic environments.

Inhibitor Medium Inhibition Efficiency (%)
DEQTPH0.5M H₂SO₄> 90
DEQTPH1.0M HCl> 90
DEQTPH2.0M HCl> 90
DEQTPH1.0M H₂SO₄> 90

Data sourced from a study on a derivative of 8-(trifluoromethyl)quinolin-4-ol. researchgate.net

Metal Chelates and Sensor Development

The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with a wide range of metal ions is well-documented. This chelating property is at the heart of their application in various fields, including the development of chemical sensors. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in 8-(trifluoromethyl)quinolin-4-ol provide two coordination sites for metal ions, making it a bidentate ligand.

The formation of these metal chelates can lead to changes in the optical or electrochemical properties of the molecule, a phenomenon that can be harnessed for sensor development. For example, quinoline-based thiosemicarbazones have been successfully designed as colorimetric chemosensors for the detection of specific ions. While specific studies on 8-(trifluoromethyl)quinolin-4-ol as a sensor are not widely reported, its structural similarity to known chelating agents and sensors suggests its potential in this area. The trifluoromethyl group could further modulate the selectivity and sensitivity of such sensors.

Challenges and Future Research Directions

Addressing Drug Resistance Mechanisms

A significant hurdle in the clinical application of quinoline-based drugs is the emergence of drug resistance. researchgate.net Bacteria and other pathogens can develop resistance through various mechanisms, including mutations in the drug's target enzymes, such as DNA gyrase and topoisomerase IV, and the expression of efflux pumps that actively remove the drug from the cell. nih.gov High-level resistance often arises from the accumulation of mutations in these target enzymes. nih.gov

Future research should focus on:

Identifying Resistance Mechanisms: Elucidating the specific ways in which pathogens develop resistance to 8-(Trifluoromethyl)quinolin-4-ol (B1219512) and its derivatives.

Developing Novel Analogues: Synthesizing new analogues of the compound that can bypass these resistance mechanisms. This could involve structural modifications to the quinoline (B57606) core to prevent recognition by efflux pumps or to maintain binding affinity to mutated target enzymes.

Combination Therapies: Investigating the synergistic effects of 8-(Trifluoromethyl)quinolin-4-ol with other antimicrobial agents to combat resistant strains.

Development of Targeted Delivery Systems

While potent, many quinoline derivatives suffer from poor solubility and non-specific toxicity, which can limit their therapeutic window. nih.gov Targeted delivery systems offer a promising solution to these challenges by selectively delivering the drug to the site of action, thereby increasing efficacy and reducing off-target effects.

Future directions in this area include:

Liposomal Formulations: Encapsulating 8-(Trifluoromethyl)quinolin-4-ol in liposomes can improve its solubility and bioavailability. nih.gov Further research can explore the use of PEGylated liposomes to extend circulation time. nih.gov

Ligand-Targeted Liposomes: Conjugating targeting ligands, such as transferrin, to the surface of liposomes can facilitate the selective uptake of the drug by cancer cells that overexpress the corresponding receptors. nih.govplos.org

Nanoparticle-Based Systems: Exploring the use of other nanoparticle platforms for the targeted delivery of 8-(Trifluoromethyl)quinolin-4-ol and its derivatives.

Exploration of Novel Biological Targets

The therapeutic versatility of quinoline derivatives stems from their ability to interact with a multitude of biological targets. nih.govontosight.ai While some targets are well-established, such as DNA gyrase and topoisomerase IV, there is a need to identify and validate novel targets for 8-(Trifluoromethyl)quinolin-4-ol to expand its therapeutic applications.

Key areas for future investigation are:

Proteomics-Based Target Identification: Utilizing functional proteomics to identify proteins that bind to 8-(Trifluoromethyl)quinolin-4-ol. nih.gov Studies on other quinolines have identified aldehyde dehydrogenase (ALDH) and NAD(P)H dehydrogenase (quinone) (QR2) as potential targets. nih.gov

Kinase Inhibition: Investigating the inhibitory activity of 8-(Trifluoromethyl)quinolin-4-ol against various protein kinases, which are often dysregulated in cancer and other diseases. nih.gov Recent studies have identified SGK1 as a potential target for certain trifluoromethyl-quinoline derivatives. researchgate.net

Enzyme Inhibition: Exploring the potential of this compound to inhibit other crucial enzymes involved in disease pathogenesis.

Advancements in Asymmetric Synthesis of Chiral Analogues

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological properties. The synthesis of enantiomerically pure chiral analogues of 8-(Trifluoromethyl)quinolin-4-ol is crucial for developing more specific and potent drugs.

Future research should concentrate on:

Developing Novel Catalytic Methods: Creating new and efficient catalytic methods for the asymmetric synthesis of trifluoromethyl-substituted stereocenters. nih.gov

One-Pot Synthesis: Streamlining the synthesis of chiral quinoline derivatives through one-pot reactions to improve efficiency and reduce waste. nih.govacs.org

Evaluating Enantiomeric Purity: Implementing robust analytical techniques to accurately determine the enantiomeric purity of the synthesized compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be leveraged to overcome many of the challenges associated with the development of 8-(Trifluoromethyl)quinolin-4-ol derivatives.

Future applications of AI and ML include:

Predictive Modeling: Using ML models to predict the biological activity, pharmacokinetic properties, and toxicity of novel 8-(Trifluoromethyl)quinolin-4-ol analogues. nih.govdoaj.org

Generative Models: Employing generative adversarial networks (GANs) to design novel quinoline-based molecules with desired therapeutic profiles. azoai.com

Virtual Screening: Utilizing structure-based virtual screening and molecular docking to identify promising drug candidates from large chemical libraries. mdpi.commdpi.com

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic routes is essential for the cost-effective and environmentally friendly production of 8-(Trifluoromethyl)quinolin-4-ol and its derivatives.

Priorities for future research in this area include:

Green Chemistry Approaches: Implementing principles of green chemistry to minimize the environmental impact of the synthesis process. This includes using safer solvents, reducing energy consumption, and minimizing waste generation.

One-Pot Syntheses: Developing one-pot synthetic procedures to improve efficiency and reduce the number of purification steps. nih.govacs.orggoogle.com

Catalytic Methods: Utilizing catalytic methods, particularly those involving transition metals, to achieve high yields and selectivity in the synthesis of quinoline derivatives. doaj.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-(Trifluoromethyl)quinolin-4-ol, and how do they influence experimental design?

  • Molecular formula : C₁₀H₆F₃NO, molecular weight : 213.16 g/mol, melting point : 170–174°C .
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug design. Use differential scanning calorimetry (DSC) to verify purity and thermal stability. For solubility studies, employ polar aprotic solvents (e.g., DMSO) due to its low aqueous solubility.

Q. What synthetic routes are commonly employed to prepare 8-(Trifluoromethyl)quinolin-4-ol?

  • Cyclization methods : Skraup or Doebner-von Miller reactions using trifluoromethyl-substituted anilines as precursors .
  • Functionalization : Post-synthetic modifications at the 4-hydroxy position via alkylation or acylation . Validate intermediates using LC-MS and ¹⁹F NMR to track trifluoromethyl group retention .

Q. How can researchers verify the structural integrity of synthesized 8-(Trifluoromethyl)quinolin-4-ol?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures to confirm regiochemistry .
  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Look for characteristic deshielding of the quinoline ring protons (δ 8.5–9.0 ppm) and the 4-hydroxy signal (δ 12–14 ppm, broad).
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

Advanced Research Questions

Q. How can discrepancies in reported CAS numbers (23779-96-6 vs. 68141-18-4) be resolved?

  • Hypothesis : The discrepancy may arise from isomerism (e.g., positional isomers like 6- vs. 8-substituted quinoline) or batch-specific impurities.
  • Methodology :

  • Compare HPLC retention times and HRMS data with reference standards.
  • Perform regioselective synthesis (e.g., directed ortho-metalation) to isolate pure isomers .
  • Cross-reference with regulatory databases (e.g., ECHA) to validate CAS assignments .

Q. What are the electronic effects of the trifluoromethyl group on the quinoline ring, and how do they impact reactivity?

  • Electron-withdrawing effect : The -CF₃ group reduces electron density at the 8-position, directing electrophilic substitution to the 5- or 7-positions.
  • Experimental validation :

  • Use Hammett substituent constants (σₘ) to predict reaction sites.
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Monitor reaction outcomes via kinetic studies (e.g., nitration or halogenation) .

Q. How can functionalization of the 4-hydroxy group be optimized for targeted applications?

  • Methodology :

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during subsequent reactions .
  • Cross-coupling : Employ Mitsunobu conditions for etherification or Ullmann coupling for biaryl synthesis.
  • Characterization : Monitor reaction progress via in-situ IR (O-H stretch disappearance at ~3200 cm⁻¹) .

Q. What strategies mitigate challenges in crystallizing 8-(Trifluoromethyl)quinolin-4-ol for structural studies?

  • Crystallization optimization :

  • Screen solvents with varying polarity (e.g., ethanol/water mixtures).
  • Use seeding techniques or slow evaporation at controlled temperatures (4°C).
    • Data collection : Employ synchrotron radiation for high-resolution data if crystals are small or weakly diffracting .

Data Contradictions and Resolution

  • Purity vs. reported melting points : Some sources report purity >97% but melting ranges (170–174°C) broader than expected.

    • Action : Perform DSC to detect polymorphs or solvates. Use recrystallization (e.g., ethyl acetate/hexane) to isolate the pure form .
  • Divergent CAS numbers : Cross-validate using structural analogs (e.g., 2,8-bis(trifluoromethyl)quinolin-4-ol, CAS 35853-41-9) to rule out mislabeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.